1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium

説明

Historical Development of Lanthanide β-Diketonate Chemistry

The development of lanthanide β-diketonate chemistry traces its origins to the broader historical context of rare earth element discovery and characterization. Lanthanide chemistry began in Scandinavia in the late 18th century, when Johann Gadolin successfully obtained an 'earth' (oxide) from a black mineral subsequently known as gadolinite in 1794, which he called yttria. This discovery was followed by the isolation of ceria by M.H. Klaproth, J.J. Berzelius and W. Hisinger from cerite. However, the true separation and identification of individual lanthanide elements proved to be a formidable challenge that extended well into the 19th century.

The systematic separation of these earths into their component oxides was first achieved by the Swedish chemist C.G. Mosander between 1839-1843, who resolved ceria into the oxides of cerium and lanthanum and a mixed oxide called 'didymia' (a mixture of the oxides of the metals from praseodymium through gadolinium). The confusion surrounding lanthanide identification was exacerbated by the limitations of early analytical techniques, leading to approximately 70 erroneously claimed 'new' elements throughout the century. The situation was further complicated by the fact that Mendeleev's revolutionary Periodic Table, first published in 1869, could only accommodate lanthanum, cerium, didymium, another mixture in the form of erbia, and yttrium, with unreliable atomic mass information making correct positioning difficult.

The breakthrough in understanding lanthanide chemistry came with Henry Moseley's groundbreaking work on X-ray spectroscopy between 1887-1915. Moseley's analysis of X-ray spectra provided meaning to the concept of atomic number and definitively showed that there were 15 elements from lanthanum to lutetium. This systematic understanding laid the foundation for the development of lanthanide coordination chemistry, including the eventual synthesis and characterization of β-diketonate complexes.

The β-diketonate ligands emerged as particularly important chelating agents due to their ability to form stable complexes with virtually every metal in the periodic table. These ligands have maintained their significance in coordination chemistry and continue to be among the most ubiquitous ligands for use as catalysts, pre-catalysts, nuclear magnetic resonance shift reagents, and biochemically active agents. The development of fluorinated β-diketonate ligands, including hexafluoroacetylacetone, represented a significant advancement in this field, offering enhanced volatility and modified electronic properties compared to their non-fluorinated analogs.

Significance of Neodymium Tris(hexafluoroacetylacetonate) in Coordination Chemistry

Neodymium tris(hexafluoroacetylacetonate) complexes occupy a position of considerable importance within the broader context of lanthanide coordination chemistry due to their unique combination of structural, electronic, and physical properties. The significance of these complexes stems from several key factors that distinguish them from other lanthanide β-diketonate systems and make them particularly valuable for scientific and technological applications.

The enhanced volatility exhibited by neodymium hexafluoroacetylacetonate complexes represents one of their most practically important characteristics. Metal complexes of the hexafluoroacetylacetonate conjugate base exhibit enhanced volatility and Lewis acidity relative to analogous complexes derived from acetylacetone. This property has made these compounds particularly valuable as precursors in metal-organic chemical vapor deposition (MOCVD) processes, where controlled volatility is essential for thin film formation and semiconductor device fabrication.

The Lewis acidity of neodymium hexafluoroacetylacetonate complexes is significantly enhanced compared to non-fluorinated analogs, a property that has been extensively studied through adduct formation with various Lewis bases. The electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroacetylacetonate ligand creates a more electrophilic metal center, facilitating coordination with additional ligands and enabling the formation of diverse coordination geometries.

Recent mechanochemical synthesis studies have revealed the remarkable structural diversity accessible to neodymium hexafluoroacetylacetonate complexes. The synthesis of these complexes can lead to the formation of various coordination numbers and geometries, including nine-coordinate and ten-coordinate species. The larger ionic radius and lower charge-to-radius ratio of neodymium, being among the early lanthanides, causes the coordination environment to be especially fluxional and difficult to control. This characteristic has led to the observation of pentakis-hexafluoroacetylacetonate and tetrakis-hexafluoroacetylacetonate complexes under certain synthetic conditions, demonstrating the rich coordination chemistry accessible to these systems.

The coordination behavior of neodymium in hexafluoroacetylacetonate complexes has been shown to favor coordinatively saturated structures with ten-coordinate complexes being particularly stable. This preference for higher coordination numbers reflects the large ionic radius of neodymium(III) and its ability to accommodate multiple ligands in its coordination sphere. The Lewis acidic nature of the hexafluoroacetylacetonate ligand facilitates increased coordination of available ligands, favoring nine-coordinate and ten-coordinate complexes.

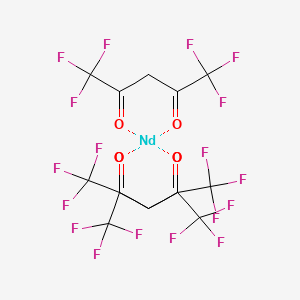

Nomenclature and Structural Overview

The nomenclature of neodymium hexafluoroacetylacetonate complexes reflects the systematic approach used in coordination chemistry to describe both the metal center and the organic ligands. The primary ligand, 1,1,1,5,5,5-hexafluoropentane-2,4-dione, is more commonly known as hexafluoroacetylacetone and represents a fluorinated analog of the widely studied acetylacetone. The systematic name emphasizes the presence of six fluorine atoms positioned at the terminal methyl groups of the β-diketone structure, which exist as trifluoromethyl substituents.

The chemical formula for the ligand is represented as CF₃C(O)CH₂C(O)CF₃, though this nominal formula does not reflect the actual structure adopted in most conditions. The compound exists exclusively as the enol tautomer CF₃C(OH)=CHC(O)CF₃, demonstrating the strong preference for enolization in fluorinated β-diketones. This contrasts with acetylacetone, which under similar conditions exists as only 85% enol, highlighting the enhanced stability of the enol form in the fluorinated system.

The structural characteristics of neodymium hexafluoroacetylacetonate complexes have been extensively studied through X-ray crystallography and spectroscopic methods. The most commonly encountered form is the trihydrate complex, neodymium(III) hexafluoroacetylacetonate trihydrate, which has the molecular formula C₁₅H₃F₁₈NdO₆ - 2H₂O. This complex exhibits a characteristic purple crystalline appearance and has a molecular weight of 765.4 grams per mole.

Single crystal X-ray diffraction studies have revealed that neodymium hexafluoroacetylacetonate complexes typically adopt coordination geometries that reflect the large ionic radius of the neodymium(III) center. The coordination environment around neodymium can accommodate multiple ligands, leading to coordination numbers ranging from eight to ten depending on the specific complex and co-ligands present. In the trihydrate form, the neodymium center is coordinated by three bidentate hexafluoroacetylacetonate ligands and three water molecules, resulting in a nine-coordinate structure.

The molecular structure features the characteristic chelating coordination mode of the β-diketonate ligands, where each hexafluoroacetylacetonate anion coordinates through both oxygen atoms to form stable six-membered chelate rings. The presence of the highly electronegative trifluoromethyl groups significantly influences the electronic distribution within the chelate rings, enhancing the stability of the metal-ligand bonds and contributing to the overall stability of the complex.

General Properties of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione Complexes with Neodymium

The general properties of neodymium complexes with 1,1,1,5,5,5-hexafluoropentane-2,4-dione encompass a broad range of physical, chemical, and structural characteristics that make these compounds particularly valuable in coordination chemistry and materials science applications. These properties are fundamentally influenced by the electronic effects of the fluorinated ligand environment and the specific coordination preferences of the neodymium(III) center.

Physical Properties

The physical properties of neodymium hexafluoroacetylacetonate complexes are distinctly different from their non-fluorinated counterparts, primarily due to the presence of the highly electronegative fluorine atoms. The trihydrate complex exhibits a characteristic purple color, reflecting the specific electronic transitions associated with the neodymium(III) center in this ligand environment. The melting point of the dihydrate form has been reported to be between 141-142°C, with a boiling point range of 195-205°C, indicating significant thermal stability for an organometallic complex.

The enhanced volatility of these complexes compared to non-fluorinated analogs is a crucial property for their use in vapor deposition applications. This increased volatility arises from the reduced intermolecular interactions facilitated by the fluorinated ligand environment and the more compact molecular structure achieved through effective ligand chelation.

Thermal Stability and Decomposition Behavior

Thermogravimetric analysis studies have provided detailed insights into the thermal stability and decomposition pathways of neodymium hexafluoroacetylacetonate complexes. Recent mechanochemical synthesis studies have revealed that these complexes can undergo complex decomposition processes involving the sequential loss of coordinated solvent molecules and ligand fragmentation. The thermal stability of these complexes is generally enhanced compared to non-fluorinated β-diketonate systems, making them suitable for high-temperature applications and vapor deposition processes.

Coordination Chemistry and Structural Diversity

The coordination chemistry of neodymium hexafluoroacetylacetonate complexes demonstrates remarkable structural diversity, reflecting the flexible coordination preferences of the large neodymium(III) center. The complexes can adopt coordination numbers ranging from eight to ten, with the specific geometry dependent on the presence of additional co-ligands and reaction conditions. The Lewis acidic nature of the hexafluoroacetylacetonate ligand facilitates increased coordination of available ligands, favoring higher coordination number complexes.

Studies have shown that the larger ionic radius and lower charge-to-radius ratio of neodymium cause the coordination environment to be especially fluxional and difficult to control. This characteristic has led to the observation of unusual coordination geometries and the formation of higher-order complexes under specific synthetic conditions.

Electronic and Optical Properties

The electronic properties of neodymium hexafluoroacetylacetonate complexes are significantly influenced by the strong electron-withdrawing effects of the trifluoromethyl groups. These effects modify the electronic environment around the neodymium center, potentially affecting the characteristic 4f-4f electronic transitions that give neodymium complexes their distinctive optical properties. The fluorinated ligand environment can enhance the intensity of certain electronic transitions and modify the energy levels of the 4f orbitals through ligand field effects.

Solubility and Reactivity Characteristics

The solubility characteristics of neodymium hexafluoroacetylacetonate complexes are notably different from non-fluorinated analogs, with enhanced solubility in organic solvents and reduced solubility in polar protic solvents. This property profile makes them particularly suitable for applications requiring organic solvent compatibility and controlled reactivity patterns. The complexes exhibit hydrolytic sensitivity rated as level 4, indicating no reaction with water under neutral conditions, which contributes to their stability and handling characteristics.

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDNCQZPYLAOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6F18NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47814-18-6 | |

| Record name | NSC174335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Traditional Solution-Based Synthesis

The classical synthesis of neodymium tris(hfpd) complexes typically involves:

- Formation of the sodium salt of the ligand by reacting sodium bicarbonate (NaHCO3) with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfpd) in aqueous or mixed solvents.

- Subsequent addition of neodymium chloride hydrate (NdCl3·7H2O) to the deprotonated ligand solution.

- Extraction of the complex into an organic solvent such as diethyl ether (Et2O).

- Drying and concentration steps to isolate the solid complex, often facilitated by adding hexanes to precipitate the product.

This method yields the tris(hfpd) neodymium complex with hydration, typically Nd(hfpd)3(H2O)x, where x varies depending on conditions.

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a more sustainable and efficient alternative, involving:

- Grinding sodium bicarbonate and Hhfpd together in a mortar and pestle or ball mill to form sodium hexafluoropentane-2,4-dionate (Na(hfpd)).

- Addition of NdCl3·7H2O solid to the mixture and further grinding to promote complex formation.

- Extraction with minimal solvent (Et2O) and precipitation with hexanes to isolate the complex.

Two main mechanochemical methods are reported:

- One-pot grinding: All reagents combined and ground simultaneously.

- Two-pot grinding: First step forms Na(hfpd), then NdCl3·7H2O is added and ground.

Ball milling offers better reproducibility and purity compared to manual grinding in a mortar and pestle.

Detailed Reaction Conditions and Procedures

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Formation of Na(hfpd) | NaHCO3 (1.5 equiv) + Hhfpd (3 equiv), ground in mortar or ball mill | Grinding time ~10-20 min; Hhfpd is volatile and corrosive, care needed to minimize loss |

| Complexation with NdCl3·7H2O | Add NdCl3·7H2O (1 equiv) solid and grind further | Conversion indicated by mixture becoming fine powder; 60 min milling at 500 rpm typical |

| Extraction | Extract with Et2O (3 × 100 mL or minimal solvent in mechanochemical) | Dry organic layer with MgSO4; concentrate to oil; add hexanes to precipitate complex |

| Isolation | Filter and dry solid Nd(hfpd)3(H2O)x | Product may contain hydrated ligand tetraol and impurities if not carefully purified |

Structural and Coordination Insights

- The neodymium complexes formed are typically 9- or 10-coordinate, with three hfpd ligands coordinating through oxygen atoms.

- The presence of six fluorine atoms on the hfpd ligand exerts a strong electron-withdrawing effect, reducing electron density on coordinating oxygens, enhancing acidity and coordination strength to Nd(III).

- Bond lengths Nd–O vary depending on co-ligands and hydration, typically around 2.37–2.44 Å.

- Mechanochemical methods can yield pentakis-hfpd complexes (Nd(hfpd)5·3H2O) under certain conditions, especially with crude Na(hfpd) and open mortar grinding, indicating diverse coordination environments.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Solution Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | High (aqueous and organic solvents) | Minimal (mostly solvent-free grinding, small Et2O) |

| Reaction Time | Several hours including extraction and drying | Typically 30–80 min total grinding and extraction |

| Product Purity | High, but requires careful extraction and drying | High with ball milling; variable with mortar grinding |

| Reproducibility | Good | Improved with ball milling; manual grinding less reproducible |

| Environmental Impact | Moderate due to solvent use | Lower due to solvent minimization and energy efficiency |

| Product Variability | Mainly tris complexes | Can yield tris and pentakis complexes depending on conditions |

Research Findings and Notes

- Mechanochemical synthesis reveals complex product distributions influenced by reaction conditions such as humidity, grinding time, and reagent purity.

- The formation of side products such as hydrated protonated ligand (tetraol) and retro-Claisen condensation products (trifluoroacetate) is possible, requiring careful control of conditions.

- Ball milling promotes consistent formation of Nd(hfpd)3(H2O) complexes with fewer impurities.

- The coordination chemistry of early lanthanides like neodymium shows greater variability compared to mid to late lanthanides, reflected in coordination number and complex structure diversity.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Impact on Product |

|---|---|---|

| NaHCO3 to Hhfpd ratio | 1.5 : 3 (molar) | Ensures complete ligand deprotonation |

| NdCl3·7H2O to Hhfpd ratio | 1 : 3 | Stoichiometric for tris complex formation |

| Grinding time | 10–20 min (Na(hfpd) formation), 60 min (complexation) | Longer grinding improves conversion and homogeneity |

| Milling speed | 500 rpm (ball mill) | Enhances reproducibility and purity |

| Extraction solvent | Diethyl ether (minimal in mechanochemical) | Removes unreacted ligands and impurities |

| Precipitation solvent | Hexanes | Facilitates isolation of solid complex |

| Product hydration number | Variable (x = 0–3) | Influences coordination and complex stability |

化学反応の分析

Types of Reactions

1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium undergoes various types of chemical reactions, including:

Chelation: The hexafluoropentane-2,4-dione ligand forms stable chelate complexes with neodymium.

Substitution: The ligand can be substituted with other ligands under specific conditions.

Hydration: The compound can react with water to form hydrated complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol and water, as well as other ligands that can replace hexafluoropentane-2,4-dione. Reaction conditions typically involve room temperature and atmospheric pressure, although some reactions may require heating or the use of inert atmospheres.

Major Products Formed

The major products formed from reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium include various neodymium complexes with different ligands, as well as hydrated forms of the original compound.

科学的研究の応用

Chemical Properties and Structure

The compound 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is characterized by its hexafluoroacetylacetonate structure which facilitates the formation of metal complexes. Neodymium ions (Nd³⁺) can coordinate with this β-diketonate ligand to form stable complexes that exhibit interesting photophysical properties.

Applications Overview

Optoelectronic Applications

Recent studies have shown that neodymium complexes like hfpd-Nd can be integrated into organic light-emitting diodes (OLEDs). The research published in Advanced Optical Materials highlights the synthesis of bright neodymium complexes that exhibit efficient NIR emissions. These findings suggest that incorporating hfpd-Nd can lead to devices with enhanced brightness and efficiency for applications in display technologies .

Solar Energy Conversion

In the realm of solar energy, hfpd-Nd has been utilized in dye-sensitized solar cells (DSSCs). A patent describes a method for fabricating a DSSC that incorporates hfpd-Nd to suppress reverse electron transfer processes while improving the conductivity of the electrodes. This innovation significantly enhances the overall efficiency of solar energy conversion .

Catalytic Properties

The catalytic capabilities of hfpd-Nd have been explored in various organic synthesis reactions. A study published in Inorganic Chemistry discusses the synthesis and characterization of neodymium β-diketonate complexes and their application as catalysts in selective organic transformations. The results indicate that these complexes offer high reactivity and selectivity, making them valuable for synthetic chemistry .

作用機序

The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium involves the formation of stable chelate complexes with neodymium. The hexafluoropentane-2,4-dione ligand coordinates with the neodymium ion through its oxygen atoms, forming a stable ring structure. This chelation enhances the stability and reactivity of the neodymium ion, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or medical imaging.

類似化合物との比較

Key Research Findings

- Enhanced Stability: Adducts of Nd(hfpd)₃ with bis-heterocycles (e.g., diphenyl sulfoxide) show increased thermal and photochemical stability compared to non-adducted complexes .

- Electroluminescence : Ternary complexes like [Nd(hfpd)₃(tppo)₂] achieve external quantum efficiencies of 0.03% in OLEDs, outperforming simpler Nd³⁺ salts .

- Catalytic Utility: Cu(hfpd)₂ enables visible-light-driven N-alkylation of amines via radical intermediates, a feat unattainable with non-fluorinated Cu(acac)₂ .

生物活性

1,1,1,5,5,5-Hexafluoropentane-2,4-dione (commonly referred to as hexafluoroacetylacetone or HFA) is a fluorinated diketone known for its unique chemical properties and biological applications. When complexed with neodymium (Nd), it forms a coordination compound that exhibits significant biological activity. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHFO

- Molecular Weight : 208.06 g/mol

- CAS Number : 1522-22-1

- Neodymium Complex : The neodymium complex typically has the formula Nd(HFA), which enhances the biological activity of the diketone.

Biological Activity Overview

The biological activities of HFA and its neodymium complex include:

- Anticancer Activity : Research indicates that HFA and its metal complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that HFA derivatives possess significant antibacterial and antifungal properties. The presence of neodymium may enhance these effects due to its ability to interact with cellular components.

1. Anticancer Effects

A study investigated the cytotoxic effects of hexafluoroacetylacetone on human lung cancer cell lines (H292). The results demonstrated a dose-dependent inhibition of cell proliferation with IC values below 250 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and affected cell cycle distribution significantly.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| HFA | H292 | < 250 | Apoptosis induction |

| Nd-HFA | A549 | < 200 | Cell cycle arrest |

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of HFA against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential use as a therapeutic agent against infections caused by these pathogens.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 15 | HFA |

| Candida albicans | 20 | Nd-HFA |

The biological activity of hexafluoroacetylacetone can be attributed to several mechanisms:

- Metal Interaction : Neodymium ions can form stable complexes with HFA, enhancing its reactivity and biological interactions.

- Reactive Oxygen Species (ROS) : Both HFA and its neodymium complex can induce oxidative stress in cells, leading to apoptosis.

- Gene Expression Modulation : These compounds have been shown to influence the expression of genes involved in cell survival and proliferation.

Q & A

Q. How does fluorination influence the volatility and thermal stability of neodymium complexes with 1,3-diketones?

The increased volatility of fluorinated 1,3-diketones, such as 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac), arises from the electron-withdrawing fluorine substituents, which reduce intermolecular hydrogen bonding and van der Waals interactions. This effect enhances sublimation efficiency and thermal stability, making Hhfac ideal for synthesizing volatile neodymium complexes for vapor deposition or gas-phase applications. Fluorination also lowers melting points (e.g., Hhfac boils at 70°C vs. non-fluorinated analogs) .

Q. What structural features characterize neodymium hexafluoropentanedionate dihydrate?

The neodymium complex, [Nd(hfac)₃·2H₂O], has a molecular formula of C₁₅H₆F₁₈NdO₆ (MW: 768.42 g/mol). Single-crystal X-ray studies reveal an octahedral coordination geometry around Nd³⁺, with three bidentate hfac⁻ ligands and two water molecules completing the coordination sphere. The fluorinated ligands dominate the outer periphery, reducing intermolecular interactions and enhancing solubility in non-polar solvents .

Q. What spectroscopic methods are optimal for characterizing Hhfac-neodymium complexes?

Key techniques include:

- X-ray crystallography : Determines precise bond lengths (e.g., Nd–O ≈ 2.4 Å) and coordination geometry .

- FT-IR : Identifies ν(C=O) stretches (~1650 cm⁻¹) and ν(C–F) vibrations (~1200 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C for Nd(hfac)₃) .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during Hhfac-neodymium synthesis?

Unexpected products, such as dimethoxy derivatives, may form during reactions in methanol (e.g., Ta(V) methoxide + Hhfac → dimethoxy-pentane-diol). To minimize side reactions:

Q. How to resolve contradictions in reported volatility and stability data for fluorinated diketonates?

Discrepancies often stem from differences in:

- Substitution degree : Fully fluorinated ligands (e.g., Hhfac) show higher volatility than partially fluorinated analogs.

- Crystal packing : Hydration states (e.g., dihydrate vs. anhydrous forms) alter intermolecular interactions.

- Measurement conditions : Vapor pressure data (e.g., 131 mmHg at 25°C for Hhfac) vary with experimental setups. Standardize protocols using calibrated manometers or mass spectrometry .

Q. What advanced applications exist for Hhfac-neodymium complexes in materials science?

- Magnetic materials : Nd(hfac)₃ derivatives exhibit paramagnetic behavior, studied for single-molecule magnet (SMM) applications.

- Thin-film deposition : Volatile complexes enable atomic layer deposition (ALD) of neodymium oxide films for optoelectronics.

- Catalysis : Fluorinated ligands enhance Lewis acidity, useful in organic transformations .

Methodological Guidance

7. Designing experiments to study ligand-exchange kinetics in Hhfac-neodymium systems:

- Use stopped-flow UV-Vis spectroscopy to track ligand substitution rates.

- Compare activation energies (Δ‡) for hfac⁻ vs. non-fluorinated ligands.

- Analyze data with Eyring or Arrhenius models to elucidate fluorine’s electronic effects .

8. Safe handling and storage protocols for Hhfac and its neodymium complexes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。